(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine
Overview
Description
(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₁₂N₂OS
- Molecular Weight : 220.29 g/mol
- Structure : The compound consists of a thiazole ring (containing sulfur and nitrogen atoms) attached to a methanamine group, with a methoxyphenyl substituent at one of the positions on the thiazole ring.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method is the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The final step involves the introduction of the primary amine group.
Molecular Structure Analysis
The molecular structure of (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine is characterized by the following features:
- A thiazole ring with a methoxyphenyl group attached.
- The nitrogen atom in the thiazole ring serves as the basic center for potential interactions.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acylation : The amino group can react with acylating agents.
- Reductive Amination : The compound can undergo reductive amination to form secondary amines.
- Substitution Reactions : The methoxyphenyl group may undergo substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Melting Point : Varies based on crystalline form
- Boiling Point : Not applicable (decomposition occurs)
- UV-Vis Absorption : Absorption bands in the UV range
Safety And Hazards
- Hazard Class : Acute Toxicity (Oral), Eye Damage
- Storage Class : Combustible, acute toxic Cat. 3
- WGK : Water Hazard Class 3 (moderate hazard)
- Flash Point : Not applicable (non-flammable)
Future Directions
Research on (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).
- Structure-Activity Relationships : Explore modifications to enhance efficacy.
- Toxicology Studies : Assess safety profiles and potential adverse effects.
Please note that this analysis is based on available information, and further experimental studies are essential to fully understand the compound’s properties and applications1.
properties
IUPAC Name |
[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQIHGXGSYZUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723010 | |
Record name | 1-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine | |
CAS RN |
885280-27-3 | |
Record name | 4-Thiazolemethanamine, 2-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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